molecular formula C18H21ClN6 B11290229 N~4~-(3-chlorophenyl)-N~6~-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11290229
M. Wt: 356.9 g/mol
InChI Key: QTRCXBDFDWAEKY-UHFFFAOYSA-N
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Description

N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including potential anti-cancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical and biological properties .

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H21ClN6/c1-25-17-15(11-20-25)16(21-14-9-5-6-12(19)10-14)23-18(24-17)22-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H2,21,22,23,24)

InChI Key

QTRCXBDFDWAEKY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific protein kinases, such as the epidermal growth factor receptor (EGFR). This inhibition disrupts signaling pathways crucial for cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells .

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